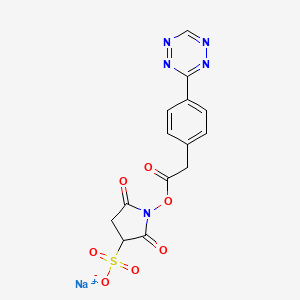

Tetrazine-Sulfo-NHS Ester

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H10N5NaO7S |

|---|---|

Molecular Weight |

415.31 |

IUPAC Name |

sodium;2,5-dioxo-1-[2-[4-(1,2,4,5-tetrazin-3-yl)phenyl]acetyl]oxypyrrolidine-3-sulfonate |

InChI |

InChI=1S/C14H11N5O7S.Na/c20-11-6-10(27(23,24)25)14(22)19(11)26-12(21)5-8-1-3-9(4-2-8)13-17-15-7-16-18-13;/h1-4,7,10H,5-6H2,(H,23,24,25);/q;+1/p-1 |

InChI Key |

UCIIBAYVKAMDGO-UHFFFAOYSA-M |

SMILES |

C1C(C(=O)N(C1=O)OC(=O)CC2=CC=C(C=C2)C3=NN=CN=N3)S(=O)(=O)[O-].[Na+] |

Appearance |

Solid powder |

Purity |

>90% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Tetrazine-Sulfo-NHS ester |

Origin of Product |

United States |

Mechanistic and Kinetic Investigations of Tetrazine Sulfo Nhs Ester Reactivity

Elucidation of IEDDA Reaction Mechanism with Model Dienophiles

The reaction between a 1,2,4,5-tetrazine (B1199680) and an electron-rich dienophile proceeds via an iEDDA cycloaddition, followed by a retro-Diels-Alder reaction that releases dinitrogen gas. d-nb.info This process is highly efficient and can be performed under physiological conditions without the need for a catalyst. rsc.orgnih.gov

The reactivity of tetrazines in iEDDA reactions is governed by frontier molecular orbital (FMO) theory. d-nb.info The key interaction is between the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-deficient tetrazine (the diene) and the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile. acs.org A smaller energy gap between these orbitals leads to a faster reaction. d-nb.info

Computational studies, such as those using Density Functional Theory (DFT), have been instrumental in understanding these electronic effects. acs.orgnih.gov For instance, DFT calculations at the B3LYP/6-31G* level have been used to investigate the reaction pathways of tetrazines with organometallic reagents. nih.gov It has been shown that electron-withdrawing substituents on the tetrazine ring lower its LUMO energy, thereby accelerating the cycloaddition. d-nb.infoharvard.edu Conversely, electron-donating groups raise the LUMO energy, resulting in slower reactions. harvard.edu For example, tetrazines bearing trifluoromethyl or sulfone groups exhibit lower LUMO energies and consequently higher reactivity. d-nb.info

Coordination of the tetrazine to a metal center, such as rhenium, can also significantly enhance reactivity by lowering the tetrazine's LUMO energy. acs.org This effect is attributed to metal back-bonding, which makes the tetrazine moiety more electrophilic. rsc.org

The transition state of the iEDDA reaction between a tetrazine and a dienophile, such as a trans-cyclooctene (B1233481) (TCO), has been analyzed using computational methods. researchgate.net These studies reveal that the reaction proceeds through a concerted but often asynchronous transition state. units.it The degree of asynchronicity can be influenced by the substituents on both the tetrazine and the dienophile. units.it

In aqueous solutions, the presence of water can accelerate the reaction. d-nb.info DFT calculations have been employed to model the transition states in the presence of water molecules, providing insights into the role of the solvent in stabilizing the transition state. nih.gov For the reaction of tetrazines with TCO, distortion/interaction analysis of the transition state shows that while distortion of the reactants is energetically unfavorable, the stabilizing orbital interactions in the transition state are the dominant factor driving the reaction's high speed. acs.org For instance, the reaction of a pyridyl-substituted tetrazine with TCO has a calculated free energy of activation (ΔG‡) that correlates well with experimental values. acs.org

Quantitative Kinetic Analysis of Bioorthogonal Ligation

The ligation of Tetrazine-Sulfo-NHS ester with its dienophile partners is characterized by exceptionally rapid kinetics, making it a "click" reaction of choice for many biological applications. rsc.orgnih.gov

The second-order rate constants for tetrazine ligations can be remarkably high, reaching up to 10^6 M⁻¹s⁻¹. nih.gov These rates are often determined using techniques like stopped-flow spectrophotometry, which allows for the measurement of rapid reactions in solution. researchgate.net The reaction progress can be monitored by following the disappearance of the characteristic tetrazine absorbance around 520-540 nm. harvard.eduacs.org

The this compound is designed for efficient labeling of primary amine-containing macromolecules in aqueous solutions. medkoo.com The NHS ester group readily reacts with primary amines, such as those on lysine (B10760008) residues of proteins, to form stable amide bonds. nih.gov This is followed by the highly efficient iEDDA reaction with a strained alkene. The water-soluble nature of the sulfo-NHS ester facilitates these reactions in biological media. medkoo.com The kinetics of these reactions have been studied in various environments, including cell lysates and serum, demonstrating their robustness and high efficiency even in complex mixtures. acs.org

Interactive Data Table: Second-Order Rate Constants of Various Bioorthogonal Reactions

| Reaction | Dienophile | Diene | Rate Constant (k₂) [M⁻¹s⁻¹] | Reference |

|---|---|---|---|---|

| Azide-DBCO | Azide (B81097) | DBCO | ~0.1 | nih.gov |

| Cysteine-Maleimide | Cysteine | Maleimide | ~100 | nih.gov |

| Tetrazine-sTCO | sTCO | Tetrazine | ~1,000,000 | nih.gov |

| Tetrazine-Norbornene | Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | 1.9 | nih.gov |

| Tetrazine-TCO | trans-cyclooctene | 3,6-di-(2-pyridyl)-s-tetrazine | 2000 | acs.org |

Several factors can influence the efficiency of the tetrazine ligation.

pH: The reactivity of the NHS ester moiety is pH-dependent. The reaction with primary amines is typically carried out at a pH between 7 and 8.5. rsc.org At higher pH values, the rate of hydrolysis of the NHS ester increases, which can compete with the desired amidation reaction. rsc.orgresearchgate.net For the iEDDA reaction itself, the rate can also be pH-dependent, particularly when the dienophile or tetrazine contains pH-sensitive groups. acs.org For example, the reaction of a tetrazine with a vinylboronic acid (VBA) increases at higher pH because the more reactive boronate anion is favored. acs.org In contrast, some tetrazine-dienophile reactions show little to no pH dependence within the physiological range. harvard.eduresearchgate.net

Temperature: Like most chemical reactions, the rate of tetrazine ligation increases with temperature. researchgate.net However, for in vivo applications, reactions are typically carried out at physiological temperature (37 °C). Stability of the reactants at a given temperature is also a key consideration. harvard.edu

Concentration: As a second-order reaction, the rate of ligation is directly proportional to the concentrations of both the tetrazine and the dienophile. The exceptionally high rate constants of the iEDDA reaction allow for efficient ligation even at very low concentrations, which is a significant advantage for in vivo applications where reactant concentrations are often limited. rsc.orgacs.org

Interactive Data Table: Effect of pH and Temperature on Ligation Reaction Yield

| pH | Temperature (°C) | Product Yield (%) after 7 days |

|---|---|---|

| 9 | 5 | ~25 |

| 10 | 5 | 38 |

| 11 | 5 | ~30 |

| 9 | 10 | ~20 |

| 10 | 10 | ~32 |

| 11 | 10 | ~28 |

| 9 | 25 | ~15 |

| 10 | 25 | ~25 |

| 11 | 25 | ~20 |

This data is based on a kinetic study of a ligation reaction and may not be directly representative of all this compound reactions, but illustrates general trends. researchgate.net

Applications in Chemical Biology and Biomedical Research Methodologies

Advanced Bioconjugation Techniques

Bioconjugation, the process of forming a stable covalent link between two molecules, at least one of which is a biomolecule, is fundamental to many life science research applications. Tetrazine-Sulfo-NHS Ester is a key reagent in this field, enabling precise and efficient modification of biological macromolecules. medkoo.com Its utility stems from the inverse electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO). genelink.comalfa-chemistry.com This reaction is noted for its exceptionally fast kinetics and high specificity, allowing it to proceed efficiently within complex biological systems without interfering with native biochemical processes. genelink.comconju-probe.com

Site-specific labeling of biomolecules is crucial for studying their structure and function without disrupting their native activity. scispace.com this compound provides a robust method for introducing a tetrazine handle onto biomolecules, which can then be selectively reacted with a TCO-modified probe for visualization or functionalization. nih.govresearchgate.net

The Sulfo-NHS ester component of the molecule is highly reactive towards primary amines (-NH₂), which are abundantly found in biomolecules. thermofisher.com In proteins and antibodies, these primary amines are present on the N-terminus of polypeptide chains and on the side chains of lysine (B10760008) residues. nih.gov The reaction between the Sulfo-NHS ester and a primary amine occurs in aqueous solution, typically at a pH between 7 and 9, to form a stable and covalent amide bond. thermofisher.comjpsionline.com The inclusion of a sulfonate group (Sulfo) on the NHS ring increases the reagent's water solubility, allowing for conjugation reactions to be performed in aqueous buffers without the need for organic co-solvents that could denature the target biomolecule. medkoo.comthermofisher.combroadpharm.com This makes this compound particularly suitable for the efficient labeling of antibodies, proteins, and amine-modified oligonucleotides. medkoo.combroadpharm.comlumiprobe.comglenresearch.com

| Biomolecule Class | Target Functional Group | Resulting Linkage | Key Advantage of Sulfo-NHS Ester |

|---|---|---|---|

| Proteins / Antibodies | Primary amines (Lysine residues, N-terminus) | Amide bond | High water solubility prevents protein denaturation. medkoo.comthermofisher.com |

| Oligonucleotides | Primary amine (introduced via an amino-modifier) | Amide bond | Enables efficient post-synthesis conjugation in aqueous buffers. glenresearch.comsigmaaldrich.com |

The efficiency of labeling biomolecules with this compound is influenced by several reaction parameters. A primary competing reaction is the hydrolysis of the NHS ester, where water acts as a nucleophile, cleaving the ester and rendering the reagent inactive. thermofisher.comescholarship.org The rate of this hydrolysis increases with pH. thermofisher.com Therefore, careful optimization of reaction conditions is necessary to maximize the yield of the desired bioconjugate.

Key strategies to achieve high conjugation yields include:

pH Control: Maintaining the reaction pH between 7.2 and 8.5 provides a balance between efficient amine acylation and minimal NHS ester hydrolysis. thermofisher.comglenresearch.com

Reagent Concentration: Using a molar excess of the this compound can help drive the reaction towards completion. However, excessively high concentrations can lead to non-specific modifications or protein precipitation.

Buffer Composition: The use of non-nucleophilic buffers, such as phosphate-buffered saline (PBS) or sodium bicarbonate, is critical to avoid buffer interference with the conjugation reaction. glenresearch.com Buffers containing primary amines (e.g., Tris) are incompatible as they will compete with the target biomolecule for reaction with the NHS ester.

Protein Concentration: Higher concentrations of the target protein can favor the bimolecular reaction with the NHS ester over the competing hydrolysis reaction. thermofisher.com For reactions with low protein concentrations, reducing the total buffer volume can enhance labeling efficiency. glenresearch.com

Temperature and Time: Reactions are typically performed at room temperature for 1-2 hours or at 4°C for a longer duration to minimize protein degradation while allowing the conjugation to proceed. thermofisher.comglenresearch.com

| Parameter | Optimal Condition | Rationale | Reference |

|---|---|---|---|

| pH | 7.2 - 8.5 | Balances amine reactivity with the rate of NHS-ester hydrolysis. | thermofisher.comglenresearch.com |

| Buffer Type | Non-amine (e.g., PBS, Borate) | Prevents competition from buffer molecules in the reaction. | glenresearch.com |

| Reagent Stoichiometry | Molar excess of NHS ester | Drives the reaction towards the formation of the conjugate. | glenresearch.com |

| Biomolecule Concentration | As high as feasible | Increases the rate of the desired bimolecular reaction relative to hydrolysis. | thermofisher.com |

Understanding protein-protein interactions (PPIs) is essential for deciphering cellular processes. This compound can be integrated into methodologies designed to study these interactions, such as chemical crosslinking and proximity ligation assays (PLA).

Chemical crosslinking involves covalently linking two interacting proteins using a bifunctional reagent. jpsionline.com While this compound is a monofunctional labeling reagent, it can be used in a two-step crosslinking strategy. For instance, two interacting proteins can be separately labeled, one with this compound and the other with a TCO-Sulfo-NHS Ester. Upon interaction, the proximity of the tetrazine and TCO moieties results in a rapid bioorthogonal reaction, leading to a covalent crosslink between the two proteins. nih.govresearchgate.net This proximity-enhanced reaction is highly specific to interacting pairs, as non-interacting proteins will not bring the reactive groups close enough for an efficient reaction. nih.govresearchgate.net

The Proximity Ligation Assay (PLA) is a highly sensitive technique used to visualize PPIs in situ. nih.gov In a typical PLA experiment, two primary antibodies from different species recognize the two proteins of interest. Secondary antibodies, each conjugated to a unique DNA oligonucleotide, then bind to the primary antibodies. If the target proteins are in close proximity (less than 40 nm apart), the oligonucleotides can be ligated to form a circular DNA template, which is then amplified via rolling circle amplification. nih.govnih.gov The amplified product is detected by fluorescently labeled probes, appearing as a distinct fluorescent spot. The tetrazine bioorthogonal reaction can be integrated into PLA workflows, for example, by labeling one of the antibodies with tetrazine and using a TCO-modified oligonucleotide, offering an alternative and highly specific method for signal generation.

Site-Selective Labeling of Biomolecules (e.g., Proteins, Antibodies, Oligonucleotides)

Molecular Imaging Probe Development and Implementation

Molecular imaging seeks to visualize biological processes at the molecular and cellular levels. Tetrazine bioorthogonal chemistry has become a powerful tool for developing advanced imaging probes, particularly "turn-on" fluorescent probes that are initially non-fluorescent (quenched) and become highly fluorescent only after reacting with their target. nih.gov This fluorogenic response significantly enhances the signal-to-noise ratio, enabling sensitive detection of biomolecules in living cells and organisms with minimal background fluorescence. rsc.orgfrontiersin.org

The design of fluorogenic tetrazine probes is centered on quenching the fluorescence of a fluorophore by a covalently attached tetrazine moiety. nih.gov Upon the iEDDA reaction with a dienophile like TCO, the electronic properties of the tetrazine are altered as it is converted to a dihydropyridazine (B8628806), which eliminates the quenching effect and restores the fluorescence of the fluorophore. rsc.orguq.edu.au The fluorescence turn-on can be dramatic, with some probes exhibiting intensity increases of over 100-fold. uq.edu.aunih.gov

Key design strategies for creating effective fluorogenic tetrazine probes include:

Fluorophore Selection: A wide range of fluorophores have been adapted into tetrazine probes, covering the spectral range from green to far-red and near-infrared (NIR). rsc.orguq.edu.au NIR probes are particularly valuable for in vivo and deep-tissue imaging due to the reduced autofluorescence and deeper tissue penetration of NIR light. uq.edu.auacs.org

Quenching Efficiency: The efficiency of fluorescence quenching is often dependent on the distance between the fluorophore and the tetrazine quencher. rsc.org Designs that minimize this distance, for instance by directly conjugating the tetrazine to the fluorophore's π-conjugated system, often result in more efficient quenching and higher "turn-on" ratios. rsc.orgnih.govacs.org

Synthesis: Synthetic strategies have been developed to create a diverse palette of tetrazine probes. One common approach involves modifying existing, widely-used fluorophores such as BODIPY, coumarins, silicon-rhodamine, and cyanine (B1664457) dyes with a tetrazine group. rsc.orguq.edu.aunih.gov For example, a tetrazine building block can be attached to a fluorophore core through reactions like the Heck cascade reaction or by forming amide bonds. nih.govacs.org

These rationally designed probes have been successfully used for no-wash imaging of proteins and other biomolecules in living cells and for imaging tumors in small animal models. rsc.orguq.edu.au

Design and Synthesis of Fluorescent Tetrazine Probes for Live-Cell and Tissue Imaging

Intracellular and Cell Surface Labeling Methodologies

The physicochemical properties of this compound make it particularly well-suited for labeling proteins on the exterior of living cells. Because it is water-soluble and membrane-impermeable, it can selectively react with primary amines (such as those on lysine residues) of cell surface proteins without entering the cell, which is advantageous for applications that require specific cell surface modification vectorlabs.combroadpharm.com.

The general methodology for cell surface labeling involves:

Incubating live cells with a biomolecule (e.g., an antibody) that has been pre-functionalized with a strained dienophile, such as trans-cyclooctene (TCO). This antibody targets a specific cell-surface receptor.

After allowing the antibody to bind and potentially removing any unbound antibody through washing, the cells are treated with a tetrazine-conjugated probe, such as a this compound linked to a fluorophore.

The tetrazine rapidly and specifically reacts with the TCO on the antibody via the iEDDA cycloaddition, resulting in covalent labeling of the targeted cells nih.gov.

This pretargeting approach has been successfully used to label the Epidermal Growth Factor Receptor (EGFR) on A549 lung cancer cells. In these studies, an anti-EGFR antibody (Cetuximab) was modified with TCO and incubated with the cells. Subsequent addition of a tetrazine-fluorophore conjugate resulted in highly selective and efficient labeling of the cell surface, which could be visualized by confocal microscopy nih.gov.

While the sulfonated form is ideal for surface labeling, intracellular labeling requires strategies that facilitate entry into the cell. This can be achieved by using non-sulfonated, more membrane-permeable tetrazine esters or by employing cell-penetrating peptides. An alternative, more common strategy for intracellular targets involves the genetic incorporation of an unnatural amino acid bearing the dienophile (e.g., TCO) into a specific protein of interest. Cells are then treated with a membrane-permeable tetrazine-fluorophore, which enters the cell and reacts with the engineered protein, allowing for precise intracellular labeling and imaging nih.gov. The reaction's high specificity and rapid kinetics are crucial for minimizing background signal in the complex intracellular environment nih.gov.

Development of Fluorogenic Tetrazine Systems

A significant advancement in bioimaging has been the development of fluorogenic tetrazine systems, which provide a "turn-on" fluorescence signal upon reaction. This minimizes background noise from unreacted probes, enabling no-wash imaging of live cells nih.gov. The core principle involves conjugating a tetrazine molecule to a fluorophore in a way that quenches its fluorescence. The tetrazine's inherent absorbance in the visible spectrum (around 500-550 nm) can effectively quench nearby fluorophores nih.govdigitellinc.com. Upon the iEDDA reaction with a dienophile, the tetrazine is consumed, its electronic structure is altered, and it can no longer act as a quencher, leading to a dramatic increase in fluorescence emission nih.gov.

Several quenching mechanisms have been exploited in the design of these probes:

Through-Bond Energy Transfer (TBET): In this mechanism, the tetrazine and fluorophore are in direct conjugation. This strategy has been used to create highly fluorogenic probes with fluorescence turn-on magnitudes on the order of 10^3 mdpi.com.

Internal Charge Transfer (ICT): This mechanism is particularly useful for designing probes in the far-red and near-infrared (NIR) regions, where tetrazine's quenching ability via other mechanisms is less efficient. The tetrazine acts as part of a system that holds the fluorophore in a non-fluorescent state, and the bioorthogonal reaction triggers a change that restores fluorescence nih.gov.

Aggregation-Induced Quenching/Emission: Some strategies utilize the formation of nano-aggregates to enhance quenching efficiency between tetrazine and an aggregation-induced emission luminogen. This has led to the development of highly fluorogenic probes with turn-on efficiencies of up to 2,000-fold digitellinc.com.

The reaction between certain tetrazines, such as 3,6-di(2′-pyridyl)-s-tetrazine (DiPyTet), and the axial isomer of TCO can generate a new fluorescent product, providing an alternative mechanism for a fluorogenic response mdpi.com. These advancements have revolutionized fluorescence imaging, allowing for the sensitive detection of less abundant proteins and enabling super-resolution imaging applications nih.govmdpi.com.

| Mechanism | Description | Typical Turn-On Ratio | Reference |

|---|---|---|---|

| Through-Bond Energy Transfer (TBET) | Direct conjugation of tetrazine to a fluorophore (e.g., BODIPY) leads to efficient quenching. The iEDDA reaction disrupts this conjugation, restoring fluorescence. | ~1,000-fold | mdpi.com |

| Internal Charge Transfer (ICT) | Tetrazine is part of a system that holds a fluorophore in a non-ionizable or non-conjugated, "off" state. The reaction removes this block, turning fluorescence "on". | >100-fold | nih.gov |

| Aggregation-Enhanced Quenching | Hydrophobic probes form nano-aggregates, bringing tetrazine quenchers and fluorophores into close proximity, enhancing quenching. Reaction with TCO disrupts aggregates. | Up to 2,000-fold | digitellinc.com |

| Fluorescent Product Formation | The reaction between a specific tetrazine (e.g., DiPyTet) and a dienophile (e.g., axial-TCO) generates a new, inherently fluorescent dihydropyridazine product. | Variable | mdpi.comnih.gov |

Radiotracer Conjugation for Preclinical Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Research

The rapid and bioorthogonal nature of the tetrazine-TCO ligation is highly advantageous for radiopharmaceutical science, particularly for PET and SPECT imaging genelink.com. These imaging modalities rely on the detection of gamma rays emitted from radionuclides. This compound can be used to attach chelating agents to biomolecules, which can then be used to sequester radiometals for imaging.

A powerful application is the pretargeting strategy, which overcomes the challenge of mismatched biological and radionuclide half-lives. Many targeting vectors, like antibodies, have long circulation times (days), whereas many ideal radioisotopes for PET and SPECT have short half-lives (hours) researchgate.netmcmaster.ca.

The pretargeting methodology proceeds as follows:

A TCO-modified antibody is administered to the subject and allowed to accumulate at the target site (e.g., a tumor) and clear from the blood over 24-72 hours.

A small, rapidly clearing tetrazine molecule, chelated with a short-lived radionuclide (e.g., Gallium-68 (B1239309) for PET, Technetium-99m for SPECT), is then injected.

The radiolabeled tetrazine rapidly finds and reacts with the TCO-antibody at the target site, creating a strong, localized signal for imaging, while any unbound radiotracer is quickly excreted, resulting in high-contrast images nih.govwindows.net.

This approach has been demonstrated in preclinical models. For example, a pretargeting system using a TCO-modified version of the bone-targeting agent alendronate followed by a 99mTc-labeled tetrazine has been successfully used for bone imaging mcmaster.ca. Similarly, 18F-labeled tetrazines have been developed for pretargeted PET imaging of tumors expressing specific antigens recognized by a TCO-antibody conjugate windows.net.

Integration in Multimodal Imaging Strategies

Multimodal imaging combines the strengths of different imaging techniques to provide a more complete picture of biological processes. This compound is a key enabler for creating multimodal imaging agents by allowing for the straightforward conjugation of different imaging reporters onto a single scaffold.

For instance, a single tetrazine-bearing molecule can be synthesized to contain both a chelator for a PET radionuclide (like 68Ga) and a near-infrared (NIR) fluorescent dye (like Sulfo-Cyanine5 or IRDye800CW) nih.gov. This dual-modality probe can be used in pretargeting strategies as described above. The resulting localization can be imaged with high sensitivity and quantitative accuracy using PET, while the fluorescent component allows for high-resolution optical imaging or fluorescence-guided surgery of the same target.

Proof-of-concept studies have demonstrated the feasibility of this approach. Fusarinine C (FSC), a gallium-68 chelator, was conjugated to both a NIR fluorophore and a tetrazine moiety. These hybrid agents were used to successfully image TCO-modified targets both in vitro via fluorescence microscopy and in vivo using PET and optical imaging, confirming that the probes retained their ability to participate in the bioorthogonal reaction and provide signals for both modalities nih.gov. This integration provides complementary information, with PET offering whole-body quantification and optical imaging providing high-resolution surface data.

Research in Targeted Delivery Systems and Molecular Diagnostics

Engineering of Targeted Bioconjugates for Ligand-Receptor Studies

This compound facilitates the precise construction of bioconjugates designed to investigate specific molecular interactions, such as those between ligands and their receptors chemimpex.com. By labeling a protein, peptide, or other small molecule with a tetrazine, researchers can create tools to track and quantify these interactions in complex biological environments.

The amine-reactivity of the NHS ester allows for the straightforward attachment of the tetrazine moiety to a ligand of interest. This tetrazine-functionalized ligand can then be reacted with a TCO-modified binding partner or a TCO-labeled reporter molecule. This strategy is central to studying receptor dynamics, including internalization and trafficking.

A prime example is the study of the epidermal growth factor receptor (EGFR). By labeling the anti-EGFR antibody Cetuximab with TCO and then reacting it with a tetrazine-fluorophore, researchers could not only label the receptor on the cell surface but also observe its subsequent internalization into the cell in real-time nih.gov. This demonstrates the power of using tetrazine-based bioconjugation to create probes for monitoring dynamic ligand-receptor processes.

Development of in vitro Immunoassays and Biosensors for Biomarker Research

The high speed and specificity of the tetrazine-TCO reaction make it an excellent tool for developing novel in vitro diagnostic platforms like immunoassays and biosensors. These platforms often rely on the specific capture of an analyte (e.g., a disease biomarker) by a probe molecule, followed by a detection step that generates a signal.

In a tetrazine-based immunoassay, a capture antibody functionalized with TCO could be immobilized on a surface (e.g., a microplate well). After incubation with a sample containing the target biomarker, a detection antibody labeled with a tetrazine-reporter conjugate (such as an enzyme or fluorophore) is added. The bioorthogonal reaction ensures rapid, specific, and covalent linkage of the reporter to the complex, which can then be quantified. The chemoselectivity of the reaction means it will not interfere with the biological components of the assay, potentially leading to lower background and higher sensitivity compared to traditional methods genelink.com.

This principle extends to biosensor development. For example, a TCO-modified probe could be attached to the surface of a surface plasmon resonance (SPR) sensor. The binding of a target analyte, followed by the introduction of a tetrazine-labeled secondary probe, would cause a measurable change in the refractive index, allowing for real-time, label-free quantification of the bioorthogonal reaction and, by extension, the analyte itself mdpi.com. The modularity of this system, enabled by reagents like this compound, allows for the flexible design of sensitive and specific diagnostic tools.

Exploration in Targeted Prodrug Activation Systems

The unique bioorthogonal reactivity of the tetrazine moiety, introduced to biomolecules via this compound, is a cornerstone of innovative targeted prodrug activation systems. These systems are designed to minimize off-target toxicity and enhance the therapeutic index of potent drugs by restricting their activation to specific sites, such as tumor tissues. The underlying principle involves a two-component system: a prodrug "caged" with a dienophile (like trans-cyclooctene, TCO) and a tetrazine-modified activating molecule. The highly efficient and specific inverse electron-demand Diels-Alder (IEDDA) reaction between the tetrazine and the dienophile triggers the release of the active drug.

This compound is particularly valuable in the context of pre-targeted prodrug activation. In this strategy, a biomolecule, typically a tumor-targeting antibody, is first functionalized with tetrazine using the amine-reactive Sulfo-NHS ester. This creates a circulating antibody-tetrazine conjugate. Due to its water-solubility and membrane impermeability, the this compound ensures that the labeling reaction occurs efficiently in aqueous buffers and primarily modifies proteins on the cell surface or in the extracellular space.

Following the administration and localization of the antibody-tetrazine conjugate at the target site (e.g., a tumor), a systemically administered, TCO-caged prodrug is introduced. The bioorthogonal reaction then occurs specifically at the pre-targeted location, leading to localized drug activation. This approach has been explored for the targeted release of various therapeutic agents, including cytotoxic chemotherapy drugs.

A notable advancement in this field is the concept of "prodrug-prodrug" activation. In this sophisticated strategy, the tetrazine itself is part of a prodrug, which upon reaction with a second prodrug (caged with a dienophile), results in the symbiotic formation of two active therapeutic agents. For instance, a tetrazine-containing prodrug can react with a vinyl ether-caged drug, leading to the release of the caged drug and the conversion of the tetrazine moiety into a second, different active drug.

The table below summarizes key research findings related to tetrazine-based prodrug activation strategies. While these studies may not exclusively specify the use of this compound for the synthesis of their tetrazine conjugates, the principles are directly applicable, and this reagent is a prime candidate for the required bioconjugation step.

| Prodrug Activation Strategy | Description | Key Findings | Potential Application |

|---|---|---|---|

| Pre-targeted "Click-to-Release" | A tetrazine-modified antibody is administered first to localize at the target site, followed by a TCO-caged prodrug. The bioorthogonal reaction triggers drug release. | Demonstrated efficient and selective unmasking of therapeutic agents in tumors in preclinical models. | Targeted cancer therapy |

| "Prodrug-Prodrug" Activation | A tetrazine-containing prodrug reacts with a dienophile-caged second prodrug, resulting in the formation of two distinct active drugs. | Showcased a dual-activation strategy that can offer combination therapy from a single activation event. nih.govethz.ch | Combination cancer therapy |

| Nanoparticle-Based Systems | Tetrazine-functionalized nanoparticles are used to carry and release TCO-caged drugs at the target site. | Offers opportunities for enhanced drug loading and controlled release kinetics. | Drug delivery and targeted therapy |

Cellular and Organismal Research Methodologies

Live-Cell Surface Modification and Tracking

This compound is an exemplary reagent for the modification and tracking of live-cell surfaces. Its utility in this domain is primarily due to two of its key chemical properties: the amine-reactivity of the Sulfo-NHS ester and the bioorthogonal reactivity of the tetrazine group. The Sulfo-NHS ester group readily reacts with primary amines on cell surface proteins in aqueous media, while the sulfonate group imparts water solubility and renders the molecule membrane-impermeable. This ensures that the labeling is restricted to the extracellular domains of membrane proteins.

The process typically involves incubating live cells with this compound under physiological conditions. The ester then forms stable amide bonds with lysine residues and the N-termini of cell surface proteins. Once the cells are "painted" with tetrazine moieties, they can be subjected to a second step involving the introduction of a dienophile (e.g., TCO or norbornene) conjugated to a reporter molecule, such as a fluorescent dye. The subsequent inverse electron-demand Diels-Alder reaction results in the covalent attachment of the reporter to the cell surface.

This two-step labeling strategy offers several advantages for live-cell imaging and tracking. It allows for the use of small, cell-permeable fluorophores that can be "clicked" onto the cell surface with high specificity and rapid kinetics. This approach is particularly useful for tracking cell migration, studying cell-cell interactions, and monitoring the dynamics of cell populations in vitro and in vivo.

The table below details research findings where tetrazine-based bioorthogonal chemistry has been applied for live-cell surface modification and tracking. The use of a water-soluble, amine-reactive tetrazine derivative like this compound is integral to the success of these methodologies.

| Study Focus | Methodology | Key Findings | Organism/Cell Line |

|---|---|---|---|

| Specific Labeling of Cancer Cells | A tetrazine-containing amino acid was used to label A549 lung cancer cells overexpressing EGFR, followed by reaction with a norbornene-modified antibody. | Demonstrated the specificity and sensitivity of the tetrazine-dienophile reaction for labeling specific cell types in a complex biological system. | A549 lung cancer cells |

| Pre-targeted Live-Cell Imaging | An antibody-tetrazine conjugate was used for live-cell imaging with TCO-functionalized probes. | Resulted in selective and rapid labeling of SKOV-3 cells, showcasing the potential for in vivo pre-targeted imaging. nih.gov | SKOV-3 cells |

| Peptide Modification and Live-Cell Labeling | A novel water-soluble tetrazine-containing amino acid was synthesized and used for cancer cell labeling. | The compound showed excellent stability in biological media and was suitable for cell experiments under physiological conditions. | Cancer cell lines |

Investigating Biomolecular Interactions in Complex Biological Systems

The high specificity and rapid kinetics of the tetrazine-dienophile ligation make it an invaluable tool for studying biomolecular interactions within the complex environment of living systems. This compound can be used to introduce a tetrazine handle onto a protein of interest through its primary amines. This tetrazine-labeled protein can then be used as a probe to identify and study its binding partners.

One common approach is to modify a known ligand or a small molecule with a dienophile. When this dienophile-modified molecule is introduced to a cellular system containing the tetrazine-labeled protein, the bioorthogonal reaction will occur only when the two components are in close proximity, i.e., when the ligand is bound to its receptor. This can be used to trap and identify transient interactions that are otherwise difficult to detect.

Furthermore, this methodology can be extended to protein-protein interactions. If two proteins are hypothesized to interact, one can be labeled with a tetrazine (using this compound) and the other with a dienophile. The formation of a covalent linkage between the two proteins upon interaction can then be detected by various biochemical techniques, such as SDS-PAGE and mass spectrometry. This provides direct evidence of the interaction in a native-like environment.

The water-solubility of this compound is again a significant advantage, as it allows for the labeling of proteins in their native, folded state in aqueous buffers, minimizing the risk of denaturation. The membrane impermeability also allows for a focus on extracellular or cell-surface interactions.

The following table summarizes research findings where tetrazine-based bioorthogonal chemistry has been instrumental in the investigation of biomolecular interactions.

| Interaction Studied | Methodology | Key Findings | Biological System |

|---|---|---|---|

| Protein-Ligand Binding | A tetrazine-labeled protein and a dienophile-modified ligand are used. Covalent bond formation upon binding confirms the interaction. | Allows for the detection and characterization of specific molecular recognition events in complex biological mixtures. | In vitro and in-cellulo systems |

| Protein-Protein Interactions | Two interacting proteins are separately labeled with a tetrazine and a dienophile. A covalent crosslink is formed upon interaction. | Provides a method for validating protein-protein interactions in a cellular context. | Live cells |

| Enzyme-Substrate Interactions | An enzyme is labeled with a tetrazine, and a substrate analog is modified with a dienophile. | Can be used to trap the enzyme-substrate complex and identify the active site. | In vitro enzyme assays |

Development of Bioorthogonal Tools for Glycan and Lipid Modification Research

The study of glycans and lipids, and their modifications, in a biological context is often challenging due to their complex and dynamic nature. Bioorthogonal chemistry, facilitated by reagents like this compound, offers powerful tools to overcome these challenges. While this compound itself reacts with proteins, it plays a crucial role in the broader workflow of glycan and lipid research by enabling the modification of protein scaffolds (like antibodies) that can then be used to target specific glycan or lipid structures.

In a typical metabolic labeling approach for studying glycans, cells are fed with an unnatural sugar that is modified with a bioorthogonal handle, such as an azide (B81097) or a dienophile. These modified sugars are incorporated into the cellular glycans. The cells can then be probed with a tetrazine-conjugated molecule to visualize or isolate the modified glycans. For instance, a tetrazine-functionalized fluorescent probe can be used to image the location and dynamics of specific glycan populations.

Similarly, for lipid research, fatty acid analogs containing a bioorthogonal group can be metabolically incorporated into cellular lipids. These modified lipids can then be detected and studied using a tetrazine-based probe. This has been applied to visualize lipid trafficking and to identify lipid-modified proteins.

In these contexts, this compound can be used to prepare tetrazine-labeled antibodies that target specific cell types or proteins. This allows for a more targeted investigation of glycan and lipid modifications on a particular cell population or protein of interest.

The table below provides an overview of research findings in the development of bioorthogonal tools for glycan and lipid modification research, where tetrazine chemistry plays a central role.

| Area of Research | Methodology | Key Findings | Application |

|---|---|---|---|

| Glycan Imaging | Metabolic labeling with dienophile-modified sugars followed by reaction with a tetrazine-fluorophore conjugate. | Enabled the visualization of glycan dynamics on the surface of living cells. | Studying glycosylation in health and disease |

| Lipid Trafficking | Metabolic labeling with a dienophile-containing fatty acid and subsequent labeling with a tetrazine probe. | Allowed for the imaging of lipid localization and transport within cells. | Investigating lipid metabolism and membrane biology |

| Glycoprotein Analysis | A combination of metabolic labeling of glycans and tetrazine-based probes for the enrichment and identification of glycoproteins. | Facilitated the proteomic analysis of glycosylated proteins. | Glycoproteomics |

Tetrazine Sulfo Nhs Ester in Materials Science and Polymer Chemistry Research

Surface Functionalization and Bioconjugation in Materials Science

The ability to modify surfaces at the molecular level is fundamental to creating advanced materials for a range of applications, from medical diagnostics to cell biology research. Tetrazine-Sulfo-NHS Ester provides a robust method for anchoring biomolecules to various substrates, thereby imparting biological functionality to otherwise inert materials.

Covalent Attachment of Biomolecules to Research Substrates

The Sulfo-NHS ester component of the molecule is highly reactive toward primary amines (-NH2), which are abundant in proteins and peptides (e.g., on lysine (B10760008) residues). nih.gov This reactivity allows for a two-step functionalization strategy. First, a substrate surface containing primary amines is reacted with this compound, which forms a stable amide bond and coats the surface with tetrazine groups. researchgate.net Subsequently, a biomolecule of interest, which has been separately modified to contain a TCO group, is introduced. The tetrazine-functionalized surface reacts specifically with the TCO-tagged biomolecule via the IEDDA click reaction, resulting in its covalent immobilization. nih.gov

This method offers site-selective attachment, ensuring that the biomolecule's functional domains remain accessible and active. nih.gov Research has demonstrated this strategy for attaching various proteins, including enzymes and antibodies, to substrates like hydrogel microfibers and polydopamine-coated alloys. nih.govresearchgate.net The efficiency of this process allows for the creation of surfaces with a high density of functional proteins, which is crucial for applications requiring strong biological signaling.

Development of Bio-interfaces and Biosensor Platforms

The specific and robust immobilization facilitated by this compound is highly advantageous for the development of sensitive and reliable biosensors. By covalently attaching capture molecules, such as antibodies or nucleic acids, to a sensor surface, researchers can create platforms for detecting specific analytes. For instance, studies have shown that immobilizing capture antibodies on tetrazine-functionalized surfaces can significantly enhance the sensitivity of enzyme-linked immunosorbent assays (ELISAs). researchgate.net

Furthermore, the electrochemical properties of tetrazines are being explored for the creation of redox-active micro-electrodes. nih.gov In these platforms, the tetrazine ligation can be controlled by applying an electrical potential, allowing for the site-selective attachment of enzymes or other redox probes to an electrode surface. nih.gov This level of control is critical for designing sophisticated biosensors that can detect biological events electronically. The rapid kinetics of the tetrazine-TCO ligation are particularly beneficial in this context, enabling the efficient capture of analytes even at very low concentrations. iris-biotech.de

| Reaction Partner 1 | Reaction Partner 2 | Reaction Type | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Features |

| Tetrazine | Trans-cyclooctene (B1233481) (TCO) | Inverse Electron Demand Diels-Alder (IEDDA) | 800 - 30,000 iris-biotech.de | Extremely fast, bioorthogonal, no catalyst needed vectorlabs.comiris-biotech.de |

| Sulfo-NHS Ester | Primary Amine | Acyl Substitution | - | Forms stable amide bond in aqueous solution nih.gov |

| Tetrazine | Norbornene | Inverse Electron Demand Diels-Alder (IEDDA) | Slower than TCO | Used for stable hydrogel network formation rsc.org |

Polymer Modification and Functionalization for Research Applications

In polymer chemistry, the introduction of functional groups into polymer chains is essential for creating materials with tailored properties. This compound serves as a versatile linker for modifying existing polymers or synthesizing entirely new functional polymer architectures.

Synthesis of Functionalized Polymers via Click Chemistry

The principles of click chemistry have revolutionized polymer synthesis, allowing for the efficient and modular construction of complex macromolecules. rsc.org Tetrazine-functionalized polymers can be synthesized by reacting polymers containing pendant primary amine groups with this compound. This approach has been used to introduce tetrazine moieties onto polymers like poly(L-glutamic acid). mdpi.com

Once synthesized, these tetrazine-functionalized polymers can be further modified through the IEDDA reaction. By reacting them with TCO-containing molecules, researchers can attach a wide array of functional units, including therapeutic agents, imaging probes, or other polymers. rsc.orgrsc.org This "post-polymerization modification" strategy allows for the creation of multifunctional materials from a common polymer backbone. The high efficiency and specificity of the tetrazine-TCO reaction ensure that the desired functional groups are attached with high fidelity, leading to well-defined polymer conjugates. rsc.org

Creation of Hydrogels and Biocompatible Scaffolds with Tunable Properties

Hydrogels are water-swollen polymer networks that are widely used in biomedical applications such as tissue engineering and drug delivery due to their similarity to natural tissues. mdpi.com The tetrazine-TCO/norbornene reaction is an excellent tool for forming covalently crosslinked hydrogels under biocompatible conditions. nih.gov In a typical setup, two polymer precursors are used: one functionalized with multiple tetrazine groups and the other with multiple TCO or norbornene groups. When solutions of these two precursors are mixed, the rapid click reaction forms a stable, crosslinked hydrogel network. mdpi.com

A key advantage of this method is the ability to independently tune the properties of the hydrogel. The mechanical stiffness (storage modulus) can be controlled by varying the concentration of the polymer precursors or the ratio of tetrazine to norbornene groups. mdpi.comnih.gov Research has shown that hydrogels formed via tetrazine-norbornene chemistry exhibit significantly higher storage moduli compared to those formed with other click chemistries like thiol-ene, due to strong secondary interactions between the cycloaddition products. nih.govacs.org This allows for the creation of scaffolds that can mimic the mechanical environment of different biological tissues. These injectable hydrogels can be formed in situ and have been successfully used as depots for the localized and sustained release of therapeutic agents. mdpi.com

| Hydrogel System | Crosslinking Chemistry | Storage Modulus (G') | Key Research Finding |

| PEG-tetra-tetrazine + PEG-di-norbornene | Tetrazine-Norbornene IEDDA | ~50 kPa nih.gov | Showed a ~6-fold increase in modulus compared to thiol-ene gels. nih.gov |

| Poly(L-glutamic acid)-Norbornene + 4-arm PEG-Tetrazine | Tetrazine-Norbornene IEDDA | Tunable (e.g., 1-4 kPa) mdpi.com | Modulus could be tuned by polymer concentration and functional group ratio. mdpi.com |

| Microporous Annealed Particle (MAP) Hydrogel | Tetrazine-Norbornene Annealing | Significantly increased vs. thiol-ene acs.org | Tetrazine annealing increased stiffness and slowed degradation. acs.org |

Advanced Chemical Tools for Supramolecular Assembly Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Tetrazine chemistry provides sophisticated tools for controlling the assembly and disassembly of these complex structures.

Research has shown that the reaction between tetrazine and TCO can be used to trigger the disassembly of supramolecular structures. researchgate.net In one approach, a precursor molecule designed to self-assemble into nanofibers or hydrogels is "capped" with a tetrazine group. These assemblies can be designed to form within living cells. Upon introduction of a TCO derivative, the tetrazine reacts, which can disrupt the π-π stacking interactions that hold the assembly together, leading to its disassembly. This bioorthogonal disassembly provides a mechanism to control the lifetime and clearance of nanomaterials in a biological environment.

Conversely, the products of the tetrazine-norbornene reaction can themselves participate in supramolecular assembly. Studies have revealed that the dihydropyridazine (B8628806) products of this click reaction can engage in strong secondary interactions. nih.gov These non-covalent interactions are significant enough to induce the formation of robust hydrogels even without covalent crosslinking, yielding materials with storage moduli much higher than other non-covalently assembled systems. This phenomenon highlights a dual role for the tetrazine ligation: not only does it form a covalent link, but it also generates a product that can drive supramolecular organization, offering a new dimension of control in materials design. nih.gov

Comparative Analysis with Other Bioorthogonal Reagents and Conjugation Methodologies

Relative Reaction Kinetics and Efficiency

The Tetrazine-Sulfo-NHS Ester is a bifunctional reagent, enabling a two-step conjugation process. The first step involves the reaction of the Sulfo-NHS ester with a primary amine on a target biomolecule. The second, bioorthogonal step is the inverse electron-demand Diels-Alder (IEDDA) cycloaddition between the now-attached tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).

The IEDDA reaction is renowned for its exceptional speed, which is often the primary reason for its selection over other click chemistry alternatives. genelink.comnih.gov The reaction rates for IEDDA are among the fastest known bioorthogonal reactions, with second-order rate constants reported to range from 1 to 10⁶ M⁻¹s⁻¹ in water. acs.org Specifically, the reaction of a tetrazine with a TCO dienophile is exceptionally rapid, with rate constants greater than 800 M⁻¹s⁻¹. interchim.fr This allows for the efficient conjugation of biomolecules even at very low concentrations. genelink.comnih.gov The kinetics can be finely tuned by modifying the tetrazine ring; electron-withdrawing groups tend to increase the reaction rate significantly. acs.org

In contrast, other click chemistry reactions, while still highly efficient, exhibit different kinetic profiles. Strain-promoted azide-alkyne cycloaddition (SPAAC), a widely used metal-free click reaction, proceeds with rate constants that are generally lower than those of the fastest IEDDA reactions. acs.org Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the archetypal click reaction, is very fast but its utility in living systems can be limited by the cytotoxicity of the copper catalyst. bohrium.com The extreme rapidity of the tetrazine-TCO ligation makes it particularly advantageous for applications like in vivo pretargeted imaging, where fast kinetics are crucial. nih.govnih.gov

The efficiency of the tetrazine-TCO conjugation is exceedingly high, often achieving over 99% conversion under mild, aqueous buffer conditions without the need for catalysts or reducing agents. interchim.fr The reaction is highly chemoselective, meaning the tetrazine and TCO groups react exclusively with each other, ignoring other functional groups present in a complex biological milieu. genelink.com

| Click Reaction Type | Typical Reactants | Approximate Rate Constant (M⁻¹s⁻¹) | Key Features |

|---|---|---|---|

| Inverse Electron-Demand Diels-Alder (IEDDA) | Tetrazine + trans-cyclooctene (TCO) | ~800 to 10⁶ | Extremely fast, catalyst-free, bioorthogonal. acs.orginterchim.fr |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide (B81097) + Strained Alkyne (e.g., DBCO, BCN) | ~10⁻³ to 1 | Catalyst-free, bioorthogonal, generally slower than IEDDA. acs.org |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | ~10² to 10⁵ | Very fast and efficient, but requires a potentially cytotoxic copper catalyst. bohrium.com |

Advantages of Sulfo-NHS Ester Reactivity Profile in Aqueous Systems

The Sulfo-NHS ester component of the molecule provides distinct advantages for bioconjugation reactions performed in aqueous environments, which are typical for proteins, antibodies, and other biological macromolecules. creative-proteomics.commedkoo.com

The primary advantage is enhanced water solubility. interchim.fr The negatively charged sulfonate (SO₃⁻) group on the N-hydroxysulfosuccinimide leaving group renders the entire this compound reagent soluble in water. creative-proteomics.comsangon.comthermofisher.com This is a significant improvement over conventional NHS esters, which are often hydrophobic and must first be dissolved in an organic co-solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to an aqueous reaction mixture. covachem.com By eliminating the need for organic solvents, the Sulfo-NHS ester minimizes the risk of denaturing or altering the conformation of sensitive proteins. creative-proteomics.com

Furthermore, the Sulfo-NHS ester provides greater stability for the active ester intermediate in aqueous solutions compared to other activation methods. For instance, when using a carbodiimide (B86325) like EDC to activate carboxyl groups, the resulting O-acylisourea intermediate is highly unstable in water and prone to rapid hydrolysis. researchgate.netsigmaaldrich.com The addition of Sulfo-NHS traps this intermediate, converting it into a more stable, amine-reactive Sulfo-NHS ester. interchim.frresearchgate.netsigmaaldrich.com While this ester will still hydrolyze over time (with a half-life of hours at neutral pH), it is significantly more stable than the O-acylisourea intermediate, allowing for higher coupling efficiencies and yields in two-step conjugation protocols. sangon.comthermofisher.comresearchgate.net

The reaction of the Sulfo-NHS ester with primary amines (such as the side chain of lysine (B10760008) residues) is highly efficient and selective within a pH range of 7 to 9. creative-proteomics.comcovachem.com This pH range is compatible with the physiological conditions required to maintain the stability and function of most proteins.

| Advantage | Description | Source |

|---|---|---|

| Water Solubility | The sulfonate group makes the reagent directly soluble in aqueous buffers, avoiding the need for potentially denaturing organic solvents. | creative-proteomics.commedkoo.comsangon.com |

| Increased Intermediate Stability | Forms a semi-stable amine-reactive ester that is less prone to rapid hydrolysis compared to intermediates like O-acylisourea from EDC-only reactions, leading to higher yields. | interchim.frresearchgate.netsigmaaldrich.com |

| High Efficiency at Physiological pH | Reacts efficiently and specifically with primary amines at a pH range of 7-9, which is compatible with most biomolecules. | creative-proteomics.comcovachem.com |

| Maintains Solubility of Labeled Molecule | The hydrophilic nature of the sulfo-group helps to preserve or increase the water solubility of the molecule after conjugation. | interchim.frsangon.comthermofisher.com |

Orthogonality and Complementarity with Alternative Click Systems (e.g., SPAAC)

In the context of chemical biology, orthogonality refers to the ability of a specific chemical reaction to proceed selectively in the presence of a multitude of other functional groups and reactive processes, without any interference or cross-reactivity. bohrium.comrsc.org Both the IEDDA reaction (tetrazine + strained alkene) and SPAAC (azide + strained alkyne) are considered highly bioorthogonal. bohrium.comrsc.org

The true power of this compound becomes apparent in its complementarity with other systems like SPAAC. Because the reactive partners are mutually exclusive—tetrazines react with strained alkenes/alkynes, while azides react with a different set of strained alkynes—these two click chemistry systems can be used simultaneously within the same biological sample. acs.org This allows for sophisticated experimental designs, such as the dual labeling of two different proteins or biomolecules. acs.org

For example, a researcher could modify one protein with a tetrazine using this compound and a second protein with an azide. Subsequently, a TCO-functionalized fluorescent probe and a strained alkyne-functionalized probe of a different color could be introduced. The tetrazine-labeled protein would react only with the TCO probe, and the azide-labeled protein would react only with the strained alkyne probe, enabling simultaneous, dual-target visualization with high specificity. acs.org

The different kinetics of IEDDA and SPAAC can also be leveraged. The unparalleled speed of the tetrazine-TCO reaction makes it ideal for applications requiring rapid signal generation or covalent capture, while the still robust, albeit slower, SPAAC reaction can be used for a secondary labeling step. This kinetic differentiation adds another layer of control for multi-step, multi-target labeling strategies in complex biological systems.

Future Directions and Emerging Research Avenues

Development of Novel Tetrazine-Sulfo-NHS Ester Derivatives with Enhanced Reactivity or Specificity

A primary focus of ongoing research is the synthesis of new this compound derivatives with fine-tuned properties. The goal is to achieve faster reaction kinetics, greater stability in biological environments, and enhanced specificity towards their dienophile counterparts.

Researchers are exploring the impact of various substituents on the tetrazine ring to modulate its electronic properties. Electron-withdrawing groups, for instance, can increase the rate of the inverse electron-demand Diels-Alder reaction, leading to faster bioconjugation. researchgate.netnih.gov Conversely, other modifications are being investigated to improve the stability of the tetrazine moiety, which can be susceptible to degradation under certain physiological conditions. nih.gov

A significant area of development is in the creation of fluorogenic tetrazine probes . nih.govacs.orgnih.govnih.govrsc.orgnih.govrsc.orgresearchgate.net These molecules are designed to be non-fluorescent or weakly fluorescent until they react with a dienophile, at which point they exhibit a strong fluorescent signal. nih.govacs.orgnih.gov This "turn-on" fluorescence is highly advantageous for in vivo imaging as it minimizes background signal and allows for the visualization of specific molecules or events with high contrast. nih.govacs.orgnih.gov The design of these probes often involves strategic placement of the tetrazine moiety to quench the fluorescence of a nearby fluorophore through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET). biorxiv.org Upon reaction, the tetrazine is consumed, disrupting the quenching mechanism and restoring fluorescence. nih.govacs.org Recent innovations have expanded the spectral range of these probes from the visible to the near-infrared (NIR), which allows for deeper tissue penetration and reduced autofluorescence in biological samples. nih.gov

The table below summarizes some examples of novel tetrazine derivatives and their enhanced properties.

| Derivative Type | Enhanced Property | Research Finding |

| Electron-withdrawing group substituted tetrazines | Increased reactivity | Systematic studies have shown that electron-withdrawing groups on the tetrazine ring accelerate the initial cycloaddition step of the bioorthogonal reaction. researchgate.net |

| Fluorogenic Tetrazine Probes | Signal-to-noise ratio | These probes exhibit a significant increase in fluorescence (up to 100-fold or more) upon reaction with a dienophile, enabling no-wash imaging in living cells. nih.govacs.org |

| Triazolyl-tetrazines | Improved stability and reactivity | A novel triazolyl-tetrazine scaffold demonstrates both high physiological stability and rapid reaction kinetics, overcoming the common trade-off between these two properties. nih.gov |

| Asymmetric Tetrazines | Optimized decaging rates | Unsymmetric tetrazines with both an electron-withdrawing group and a small non-electron-withdrawing group show remarkably enhanced rates for bioorthogonal decaging reactions. researchgate.net |

Integration into Multiplexed Bioorthogonal Systems

A major goal in chemical biology is the ability to simultaneously track multiple biological targets within a single system. This requires the development of multiplexed bioorthogonal systems , where several distinct and non-interfering bioorthogonal reactions can occur at the same time. nih.gov Tetrazine chemistry is playing a key role in the development of these systems.

The core principle behind multiplexing with tetrazines lies in tuning the reactivity of different tetrazine derivatives to be selective for specific dienophile partners. nih.gov For example, a highly reactive tetrazine can be paired with a less reactive dienophile, while a more stable, less reactive tetrazine can be used with a highly strained and reactive dienophile. By carefully selecting these pairs, researchers can create orthogonal labeling systems.

One approach involves the use of sterically hindered tetrazines that react selectively with small, linear dienophiles like isonitriles, while remaining unreactive towards bulkier strained alkenes. escholarship.org This allows for the simultaneous labeling of different molecules with distinct tetrazine-dienophile pairs. escholarship.org Another strategy involves the coordination-assisted bioorthogonal ligation with vinylboronic acids (VBAs), where tetrazines bearing a boron-coordinating moiety show exceptionally high reaction rates with VBAs compared to standard strained alkenes, thus providing an orthogonal system. acs.org

The ability to perform multiple, independent labeling reactions in the same biological context opens up exciting possibilities for studying complex biological networks and pathways. For instance, researchers could simultaneously visualize the localization and interaction of two different proteins, or track the metabolic fate of two different classes of biomolecules. nih.gov

Advancements in in situ and Spatiotemporally Controlled Bioorthogonal Reactions

Controlling where and when a bioorthogonal reaction occurs provides a powerful tool for studying dynamic biological processes. Significant progress has been made in developing methods for the in situ and spatiotemporally controlled activation of this compound and its derivatives.

The most prominent approach for achieving such control is through the use of light. biorxiv.orgresearchgate.netuniversityofcalifornia.edunih.govnih.gov Researchers have developed photocaged dihydrotetrazines , which are stable and unreactive precursors to tetrazines. biorxiv.orgresearchgate.netuniversityofcalifornia.edunih.govnih.gov These photocaged compounds can be introduced into a biological system and will only become reactive tetrazines upon irradiation with light of a specific wavelength. biorxiv.orgresearchgate.netnih.govnih.gov This "photouncaging" process allows for precise control over the location and timing of the bioorthogonal reaction, enabling researchers to modify specific cells or even subcellular structures with high precision. biorxiv.orgnih.gov This technique has been successfully used to modify cell membranes with single-cell spatial resolution. biorxiv.orgnih.govnih.gov

Beyond light activation, other stimuli are also being explored to trigger tetrazine reactions in situ. For example, redox-activated systems have been developed where the reactivity of a tetrazine is controlled by its redox state. acs.orgnih.gov This could potentially allow for the activation of bioorthogonal reactions in specific cellular compartments with distinct redox environments. Enzyme-activated systems are another promising avenue, where a specific enzyme removes a masking group from an unreactive tetrazine precursor, thereby activating it for bioorthogonal ligation. nih.govnih.gov

These advancements in spatiotemporal control are critical for applications such as targeted drug delivery, where a therapeutic agent is released only at the desired site of action, and for studying cellular signaling pathways with high temporal resolution. biorxiv.orgnih.govnih.gov

Computational and Theoretical Modeling for Rational Reagent Design

The development of new and improved tetrazine-based bioorthogonal reagents is increasingly being guided by computational and theoretical modeling . nih.govrsc.orgchemrxiv.orgresearchgate.nettsinghua.edu.cn These in silico approaches allow researchers to predict the reactivity, stability, and other properties of novel tetrazine derivatives before they are synthesized in the lab, saving significant time and resources.

One powerful computational tool is the distortion/interaction model . nih.govrsc.orgresearchgate.net This model analyzes the energy required to distort the reactants into the transition state geometry and the stabilizing interactions between them in the transition state. nih.govrsc.orgresearchgate.net By understanding these energetic components, researchers can gain insights into the factors that govern the reactivity of different tetrazine-dienophile pairs and rationally design new reagents with enhanced kinetics. nih.govrsc.org For example, this model has been used to identify that sulfone- and sulfoxide-substituted tetrazines exhibit an advantageous reactivity-to-stability profile due to secondary orbital interactions. rsc.org

Large-scale computational screening is another emerging approach. chemrxiv.org In this method, vast libraries of virtual tetrazine derivatives are computationally evaluated for their predicted reactivity and stability. chemrxiv.org This allows for the rapid identification of promising candidates for synthesis and experimental validation. These screenings have produced large datasets of reaction barriers that can be used to develop machine learning models for even faster predictions. chemrxiv.org

These computational approaches are not only accelerating the discovery of new bioorthogonal reagents but are also providing a deeper fundamental understanding of the underlying principles of the inverse electron-demand Diels-Alder reaction. nih.govrsc.org This knowledge is crucial for the continued development of the next generation of bioorthogonal tools with tailored properties for a wide range of biological applications.

Q & A

Basic: What are the optimal storage and handling conditions for Tetrazine-Sulfo-NHS Ester to preserve its reactivity?

Methodological Answer:

this compound should be stored at -20°C in a dry, dark environment to prevent hydrolysis and photodegradation. Prior to use, reconstitute the lyophilized powder in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to maintain stability. Avoid repeated freeze-thaw cycles, as this can degrade the NHS ester moiety, reducing conjugation efficiency. For long-term storage, aliquot the reagent into single-use quantities .

Basic: How does the Sulfo-NHS ester group improve the reagent’s applicability in aqueous bioconjugation?

Methodological Answer:

The sulfo-NHS ester moiety enhances water solubility due to the sulfonate group, enabling efficient conjugation with amine-containing biomolecules (e.g., proteins, antibodies) in physiological buffers (pH 7–9). The NHS ester reacts selectively with primary amines, forming stable amide bonds. For example, in microfluidic biosensors, this property allows rapid coupling of detection antibodies to enzymatic probes without organic solvents, critical for maintaining protein activity .

Advanced: How can researchers optimize the conjugation efficiency of this compound with biomolecules?

Methodological Answer:

Optimization involves:

- pH Control : Use bicarbonate buffers (pH 8.5–9.0) to maximize amine reactivity.

- Molar Ratio : Start with a 10:1 molar excess of this compound to the target biomolecule, then titrate based on yield (quantified via HPLC or MALDI-TOF).

- Reaction Time : Monitor completion using UV-Vis spectroscopy (λmax ~520 nm for tetrazine) or fluorescence quenching.

- Purification : Remove unreacted reagent via size-exclusion chromatography or dialysis.

Refer to orthogonal validation methods like SDS-PAGE or mass spectrometry to confirm conjugation .

Advanced: How can discrepancies in reaction kinetics (e.g., variable k₂ values) be addressed across solvent systems?

Methodological Answer:

Contradictions in reported rate constants (e.g., k₂ = 2000 M⁻¹ s⁻¹ in water vs. lower rates in organic solvents) arise from solvent polarity, steric hindrance, or competing side reactions. To resolve:

- Solvent Screening : Test reactivity in mixed solvents (e.g., DMSO/water) to balance solubility and reaction kinetics.

- Competitive Assays : Use fluorogenic trans-cyclooctene (TCO) probes to quantify real-time kinetics via fluorescence activation.

- Temperature Control : Maintain consistent temperatures (e.g., 25°C) to avoid thermal decomposition of tetrazine .

Advanced: What experimental designs are recommended to compare this compound with methyltetrazine derivatives?

Methodological Answer:

Use a Taguchi orthogonal array (L9 design) to evaluate parameters:

| Parameter | Level 1 | Level 2 | Level 3 |

|---|---|---|---|

| Tetrazine derivative | Sulfo-NHS | Methyl-Sulfo | PEG4-NHS |

| pH | 7.4 | 8.0 | 8.5 |

| Temperature (°C) | 25 | 30 | 37 |

| Solvent | PBS | DMSO/PBS (1:4) | HEPES |

Measure outcomes (conjugation yield, reaction rate) and analyze via ANOVA to identify dominant factors. This approach minimizes experimental runs while maximizing data robustness .

Basic: What role does this compound play in microfluidic biosensors for pathogen detection?

Methodological Answer:

In Salmonella detection platforms, the reagent enables click chemistry between Tz-modified enzymatic probes (e.g., glucose oxidase) and TCO-functionalized magnetic nanoparticles. This creates a sandwich complex (MNP-bacteria-probe), allowing impedance-based quantification. Key steps:

Probe Synthesis : Conjugate Tz-Sulfo-NHS to detection antibodies via NHS-amine coupling.

Microfluidic Mixing : Co-inject probes, MNPs, and samples into staggered herringbone micromixers for efficient binding.

Signal Amplification : Catalyze glucose → gluconic acid, altering impedance proportional to bacterial load (detection limit: 73 CFU/mL) .

Advanced: How does the electronic structure of tetrazine influence its inverse-electron-demand Diels-Alder (IEDDA) reactivity?

Methodological Answer:

The low-lying LUMO of tetrazine (from π*-orbital of the aromatic ring) drives rapid IEDDA cycloaddition with strained dienophiles like TCO. Computational studies (EOM-CC method) show the S₁ excited state geometry enhances reactivity, with a calculated adiabatic excitation energy of ~2.3 eV. Adjusting substituents (e.g., pyridyl groups) can modulate electron deficiency, optimizing kinetics for specific applications (e.g., live-cell labeling vs. in vitro diagnostics) .

Advanced: What strategies mitigate tetrazine decomposition during long-term biological assays?

Methodological Answer:

- Light Protection : Use amber vials or foil wrapping to prevent photodegradation.

- Antioxidants : Add 1 mM Trolox or ascorbic acid to scavenge reactive oxygen species.

- Low-Temperature Incubation : Conduct reactions at 4°C if time permits.

- Stability Monitoring : Track tetrazine integrity via HPLC with UV detection (retention time shifts indicate degradation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.